tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
This compound is a structurally complex molecule featuring a fused pyrazolo[4,3-c]pyridine core linked to a tetrahydroquinoline moiety. Key functional groups include a difluoromethyl substituent at position 7 of the quinoline ring and a 1-methyl-1H-pyrazol-4-yl group at position 4. The tert-butyl carbamate group at position 5 of the pyrazolo-pyridine system enhances steric bulk and may influence solubility and metabolic stability . Its molecular formula is C30H38F2N6O3, with a CAS registry number of 2137048-93-0.
Properties
Molecular Formula |
C25H30F2N6O2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
tert-butyl 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C25H30F2N6O2/c1-25(2,3)35-24(34)32-9-7-20-19(14-32)23(30-29-20)33-8-5-6-15-10-17(16-12-28-31(4)13-16)18(22(26)27)11-21(15)33/h10-13,22H,5-9,14H2,1-4H3,(H,29,30) |
InChI Key |
WQJGADCSDHJUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)N3CCCC4=CC(=C(C=C43)C(F)F)C5=CN(N=C5)C |
Origin of Product |
United States |
Biological Activity
The compound tert-butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on current research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from simpler pyrazole derivatives. The synthetic route includes the formation of the pyrazole ring and subsequent modifications to introduce the difluoromethyl group and other functional moieties. The detailed synthesis can be summarized as follows:
- Starting Materials : The synthesis begins with 1-methyl-1H-pyrazole-4-carboxylic acid and related derivatives.
- Reagents : Common reagents include thionyl chloride for acylation and various bases for facilitating reactions.
- Purification : The final product is typically purified using column chromatography to achieve high purity.
The crystal structure of the compound reveals intricate bond arrangements that contribute to its biological properties. Notably, the presence of the difluoromethyl group enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Many pyrazole derivatives have been shown to inhibit enzymes involved in critical metabolic pathways.
- Antiviral Activity : Quinolines and their derivatives have demonstrated efficacy against various viral strains, suggesting potential applications in antiviral therapies .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antiviral Properties : A study highlighted quinoline derivatives as effective against a range of viruses including HIV and Zika virus .
- Antimicrobial Activity : Research on similar structures indicated significant antibacterial effects against Gram-positive bacteria .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Simple pyrazole | Moderate enzyme inhibition |
| Compound B | Quinolone derivative | Antiviral and antibacterial |
| tert-butyl compound | Difluoromethyl group + complex ring structure | High potential for enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule:
Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
